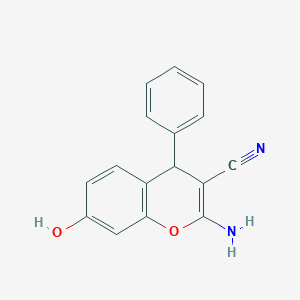

2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of analogous chromene-3-carbonitrile derivatives reveal critical insights into the molecular packing and conformational preferences of this compound class. The title compound crystallizes in a triclinic system with space group P1̄, as observed in structurally related 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Unit cell parameters for similar systems include a = 7.7970(12) Å, b = 9.0390(10) Å, c = 15.148(2) Å, with angles α = 81.439(10)°, β = 75.194(12)°, and γ = 76.151(11)°. The chromene core adopts a boat conformation, with the phenyl substituent at position 4 occupying an axial orientation relative to the heterocyclic ring.

Hydrogen bonding plays a pivotal role in stabilizing the crystal lattice. The amino group (–NH2) participates in N–H···O interactions with the carbonyl oxygen of adjacent molecules, while the hydroxyl group (–OH) engages in O–H···N hydrogen bonds with the nitrile moiety. These interactions create a three-dimensional network, as evidenced by the short contact distances of 2.89–3.12 Å between donor and acceptor atoms.

Table 1: Crystallographic parameters for chromene-3-carbonitrile derivatives

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̄ |

| Unit cell volume | 987.4 ų |

| Z value | 2 |

| Density (calc.) | 1.423 g/cm³ |

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations on chromene-3-carbonitrile analogs provide quantitative descriptors of electronic properties. For the derivative 2-amino-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, frontier molecular orbital analysis reveals a HOMO energy of –6.38 eV and LUMO energy of –2.31 eV, yielding an energy gap (ΔE) of 4.07 eV. These values suggest moderate chemical reactivity, with the nitrile and amino groups acting as electron-withdrawing and donating moieties, respectively.

Natural bond orbital (NBO) analysis indicates significant hyperconjugative interactions between the lone pair of the amino nitrogen and the σ* antibonding orbital of the adjacent C–N bond (stabilization energy ≈ 32.6 kcal/mol). The phenyl ring at position 4 exhibits partial charge transfer to the chromene system, quantified by a dipole moment of 5.23 Debye in gas-phase calculations.

Table 2: Electronic parameters of chromene-3-carbonitrile derivatives

| Derivative | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| p-NO2-C6H4 substituent | –6.38 | –2.31 | 4.07 |

| p-Cl-C6H4 substituent | –6.16 | –1.69 | 4.47 |

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

1H NMR spectroscopy of 7-methyl-2H-chromene-3-carbonitrile derivatives shows characteristic resonances for the chromene system: aromatic protons appear as multiplets at δ 6.9–7.4 ppm, while the nitrile-bound methylene group (–CH2CN) resonates as a singlet at δ 4.5–5.5 ppm. For the title compound, the amino protons (–NH2) generate a broad singlet at δ 7.03 ppm, confirming hydrogen bonding interactions observed in crystallographic studies.

Nuclear Overhauser effect (NOE) correlations between the C7 hydroxyl proton (δ 9.87 ppm) and the C8 aromatic proton (δ 6.92 ppm) verify the ortho substitution pattern on the chromene ring. The phenyl group at position 4 exhibits para-substituent effects, with coupling constants (J = 8.6 Hz) between adjacent aromatic protons indicating minimal ring distortion.

Table 3: Characteristic 1H NMR chemical shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C5–C10) | 6.9–7.4 | Multiplet |

| –NH2 | 7.03 | Broad singlet |

| –CH2CN | 4.5–5.5 | Singlet |

Vibrational Spectroscopy and Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy provides definitive identification of key functional groups. The nitrile stretching vibration appears as a strong absorption band at 2192 cm⁻¹, while the carbonyl (C=O) stretch of the chromene system resonates at 1679 cm⁻¹. The amino group exhibits N–H asymmetric and symmetric stretching vibrations at 3296 cm⁻¹ and 3161 cm⁻¹, respectively.

Raman spectroscopy complements these observations, revealing ring deformation modes of the chromene system at 1587 cm⁻¹ (C=C stretch) and 1234 cm⁻¹ (C–O–C asymmetric stretch). The hydroxyl group’s O–H stretching vibration appears as a broad band centered at 3420 cm⁻¹, consistent with intermolecular hydrogen bonding.

Table 4: Characteristic vibrational frequencies

| Functional Group | Vibration Mode | Frequency (cm⁻¹) |

|---|---|---|

| –C≡N | Stretching | 2192 |

| –NH2 | Asymmetric stretch | 3296 |

| C=O | Stretching | 1679 |

| O–H | Stretching | 3420 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

111861-25-7 |

|---|---|

Molekularformel |

C16H12N2O2 |

Molekulargewicht |

264.28 g/mol |

IUPAC-Name |

2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C16H12N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(19)8-14(12)20-16(13)18/h1-8,15,19H,18H2 |

InChI-Schlüssel |

CTILPMYYGZYYLB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

The condensation of aromatic aldehydes, malononitrile, and resorcinol in ethanol, catalyzed by NS-doped GOQDs, represents a high-yield route to 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile. The GOQDs are synthesized via a bottom-up approach by heating citric acid and thiourea at 185 , yielding a catalyst with exceptional surface area and electron density.

Procedure :

-

Catalyst Preparation : 30 mg of NS-doped GOQDs are synthesized by condensing citric acid (1.92 g) and thiourea (1.52 g) under nitrogen at 185 for 2 h.

-

Reaction : A mixture of benzaldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) in ethanol is stirred with 30 mg GOQDs at 80 for 1.5 h.

-

Work-Up : The product is isolated via filtration and recrystallized from ethanol.

Optimization :

-

Temperature : Yields drop to 75% at 60 but reach 98% at 80 .

-

Solvent : Ethanol outperforms water (85%) and acetonitrile (78%) due to better catalyst dispersion.

Outcomes :

ZnO Nanoparticles with Mulberry Leaf Extract

Green synthesis using ZnO nanoparticles (NPs) derived from mulberry leaf extract offers an eco-friendly alternative. The NPs act as Lewis acid catalysts, facilitating Knoevenagel condensation and cyclization.

Procedure :

-

Catalyst Synthesis : ZnCl (10 mM) is mixed with mulberry leaf extract (20 mL) and hydrothermally treated at 150 for 6 h.

-

Reaction : Benzaldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) are stirred in water with 10 mg ZnO NPs at 25 for 2 h.

-

Work-Up : The catalyst is magnetically separated, and the product is recrystallized.

Optimization :

-

pH : Optimal activity occurs at pH 7–8, where NPs remain stable.

-

Catalyst Loading : 10 mg NPs yield 92%; excess catalyst (>15 mg) causes aggregation.

Outcomes :

Aqueous Media Synthesis with DBU Catalysis

DBU-Promoted Multicomponent Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in water enables rapid synthesis under mild conditions. This method avoids toxic solvents and achieves diastereoselectivity.

Procedure :

-

Reaction : Benzaldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) are stirred in water with 10 mol% DBU at 60 for 45 min.

-

Work-Up : The product is extracted with ethyl acetate and purified via column chromatography.

Optimization :

-

Base Strength : DBU outperforms piperidine (80%) and EtN (75%) due to superior nucleophilicity.

-

Time : Reactions complete in 45 min, versus 2 h for uncatalyzed routes.

Outcomes :

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

Key Findings :

Mechanistic Insights and Computational Studies

Reaction Pathway

The synthesis proceeds via:

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Amino-7-hydroxy-4-phenyl-4H-chromen-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder vorhandene modifizieren.

Reduktion: Dies kann zur Bildung verschiedener Derivate mit veränderten biologischen Aktivitäten führen.

Substitution: Umfasst üblicherweise den Austausch von Wasserstoffatomen durch andere funktionelle Gruppen, um neue Verbindungen zu erzeugen

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Halogenierungsmittel, Alkylierungsmittel und Nucleophile

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation hydroxylsubstituierte Derivate liefern, während Substitutionsreaktionen eine breite Palette funktioneller Chromene erzeugen können .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

The synthesis of this compound typically involves multi-component reactions, which allow for the efficient creation of chromene derivatives. For example, one method combines 2-hydroxybenzaldehyde, malononitrile, and resorcinol in the presence of a base such as sodium carbonate to yield the desired chromene structure. The reaction conditions can be optimized to enhance yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit a variety of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.007 µg/mL, demonstrating potent antimicrobial effects .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those from breast, prostate, and lung cancers. For instance, certain derivatives displayed cytotoxicity against PC3 prostate cancer cells with a survival rate reduction of up to 63% at specific concentrations .

Enzyme Inhibition

Another significant application is in enzyme inhibition. The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and other diseases. Specifically, it has shown activity against protein kinases associated with tumor growth, suggesting its utility in developing targeted cancer therapies .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chromene derivatives, including this compound. The results indicated that these compounds could serve as effective agents against resistant strains of bacteria and fungi .

- Cytotoxicity Against Tumor Cell Lines : Another investigation focused on the cytotoxic effects of this compound on several tumor cell lines (e.g., Huh7, Caco2). The findings highlighted that specific derivatives had significant antiproliferative effects, with some achieving over 60% inhibition at low concentrations .

- Mechanistic Studies : Research exploring the mechanism of action revealed that these compounds might interfere with critical cellular pathways involved in proliferation and survival of cancer cells. This positions them as promising candidates for further development in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4H-Chromene Derivatives

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂ in 4-nitrophenyl derivatives) enhance cytotoxicity but reduce solubility . Hydrophobic substituents (e.g., 4-fluorophenyl) improve membrane permeability, increasing antifungal efficacy . Methoxy groups (e.g., 3,4-dimethoxyphenyl) enhance tubulin-binding affinity, promoting apoptosis .

Structural Modifications: Tetrahydrochromenes (e.g., 5-oxo-5,6,7,8-tetrahydro derivatives) exhibit rigid conformations that stabilize interactions with biological targets . 7-Dimethylamino substitution introduces basicity, improving solubility and pharmacokinetics .

Synthetic Methods: Aqueous synthesis (e.g., using KOH in water) yields eco-friendly routes for 7-hydroxy derivatives with >90% purity . Catalyzed reactions (e.g., sepiolite nanofibers) reduce reaction times from hours to minutes .

Biologische Aktivität

2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile (often referred to as compound 4a) is a chromene derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-component reaction using substituted benzaldehydes, malononitrile, and resorcinol in the presence of basic catalysts like sodium carbonate. The product is characterized by various spectroscopic methods including IR, NMR, and MS.

Key Characterization Data

| Property | Value |

|---|---|

| Melting Point | 235–236 °C |

| IR (KBr) | 3500, 3427 (NH2), 2203 (CN) cm |

| 1H NMR (DMSO-d6) | δ = 9.70 (s, 1H, OH), δ = 6.86 (s, 2H, NH) |

| 13C NMR (DMSO-d6) | δ = 161.4–160.1 (C=O), δ = 121.2–119.6 (CN) |

Antimicrobial Activity

Recent studies have demonstrated that compound 4a exhibits significant antimicrobial properties against a range of pathogens. In particular, it has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentrations (MIC) :

Anticancer Activity

The anticancer potential of compound 4a has been evaluated against several cancer cell lines.

- Cell Lines Tested :

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various enzymes.

- Tyrosinase Inhibition :

Study on Antimicrobial Properties

In a comprehensive study published in PMC, researchers synthesized a series of chromene compounds including compound 4a and tested their antimicrobial efficacy against seven human pathogens. The results indicated that compound 4a had one of the highest inhibition zones among the tested compounds, reinforcing its potential as an antimicrobial agent .

Anticancer Evaluation

A separate investigation focused on the anticancer properties of chromene derivatives including compound 4a found that it effectively inhibited cell proliferation in multiple cancer lines through apoptosis induction mechanisms. The study utilized flow cytometry to confirm apoptotic cell death in treated cultures .

Q & A

Q. What are the most reliable synthetic routes for 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile, and how do reaction conditions influence yields?

The compound is typically synthesized via a three-component reaction involving resorcinol, substituted aldehydes, and malononitrile. A water-based one-pot method (room temperature, 60 min) achieves yields of 75–85% using KOH as a catalyst . Alternatively, ethanol-mediated reactions with piperidine as a base under reflux (1–2 hours) yield 70–90% . Key factors include:

- Solvent polarity : Polar solvents (e.g., water, ethanol) enhance cyclization.

- Catalyst choice : KOH or piperidine improves reaction rates by deprotonating intermediates.

- Temperature : Room temperature minimizes side reactions compared to reflux .

Table 1 : Comparative Synthesis Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| One-pot | Water | KOH | 1 | 85 | |

| Reflux | Ethanol | Piperidine | 1.5 | 90 |

Q. How can structural characterization techniques resolve ambiguities in confirming the chromene core and substituent positions?

- X-ray crystallography : Resolves bond angles (e.g., C4-C3-C2 = 121.3°) and confirms the planar chromene ring system .

- ¹H NMR : Key signals include:

-

Aromatic protons: δ 6.3–7.2 ppm (split patterns distinguish para/meta substituents) .

-

NH₂ groups: δ 6.9–7.0 ppm (broad singlet, exchangeable with D₂O) .

- FT-IR : Absorptions at 2185–2203 cm⁻¹ confirm the nitrile group, while 3300–3500 cm⁻¹ indicates NH₂ and OH .

Note : Discrepancies in NH₂ chemical shifts (e.g., δ 6.38 vs. 6.97 ppm) may arise from solvent polarity or hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in chromene derivatives with multiple reactive sites?

Density Functional Theory (DFT) studies reveal that the ortho-hydroxyl group on resorcinol directs electrophilic attack to the C4 position due to:

Q. What strategies address contradictions in spectral data for structurally similar analogs?

Contradictions in ¹H NMR (e.g., methoxy group shifts varying by 0.3 ppm) can be resolved by:

- Deuterated solvent standardization : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding .

- Variable-temperature NMR : Reduces signal broadening in rotameric systems (e.g., propargyl ether derivatives) .

- Crystallographic validation : X-ray data resolve ambiguities in NOE correlations .

Q. How does substituent variation at the 4-phenyl position influence biological activity?

- Electron-withdrawing groups (e.g., 4-Fluorophenyl): Enhance antimicrobial activity (MIC = 8 µg/mL against S. aureus) by increasing membrane permeability .

- Electron-donating groups (e.g., 4-Methoxyphenyl): Improve antioxidant capacity (IC₅₀ = 12 µM in DPPH assays) via resonance stabilization of radicals .

Table 2 : Structure-Activity Relationships

| Substituent | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| 4-Fluorophenyl | Antimicrobial | Membrane disruption | |

| 4-Methoxyphenyl | Antioxidant | Radical scavenging |

Q. What are the challenges in interpreting X-ray crystallographic data for chromene derivatives?

- Disorder in flexible groups : Propargyl ether chains exhibit rotational disorder, requiring multi-component refinement .

- Hydrogen bonding networks : OH···N interactions (2.8–3.1 Å) complicate thermal ellipsoid modeling .

- Puckering parameters : Chromene rings with fused aromatic systems (e.g., benzo[h]chromenes) show deviations from planarity (θ = 5.8°) .

Methodological Guidance

Q. How to optimize reaction conditions for scaling up chromene synthesis while maintaining purity?

- Workup protocol : Precipitate crude product in ice-water to remove unreacted malononitrile .

- Recrystallization : Use toluene/ethanol (1:2) to eliminate K₂CO₃ residues .

- Green chemistry : Replace ethanol with PEG-400 to reduce solvent waste (yield maintained at 80%) .

Q. What advanced techniques validate the tautomeric forms of 2-amino-7-hydroxy chromenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.